1-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol
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Overview
Description
1-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-3-(3,6-DICHLORO-9H-CARBAZOL-9-YL)PROPAN-2-OL is a complex organic compound with a molecular formula of C26H27Cl2N3O This compound is characterized by the presence of a piperazine ring, a carbazole moiety, and a chlorobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-3-(3,6-DICHLORO-9H-CARBAZOL-9-YL)PROPAN-2-OL typically involves multiple stepsThe reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-3-(3,6-DICHLORO-9H-CARBAZOL-9-YL)PROPAN-2-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, ethanol as solvent.
Substitution: NaOH, KOtBu, dichloromethane as solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
1-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-3-(3,6-DICHLORO-9H-CARBAZOL-9-YL)PROPAN-2-OL has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-3-(3,6-DICHLORO-9H-CARBAZOL-9-YL)PROPAN-2-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1-(4-Benzyl-piperazin-1-yl)-3-(3,6-dichloro-carbazol-9-yl)-propan-2-ol: Similar structure but with a benzyl group instead of a chlorobenzenesulfonyl group.
1-(3-CHLORO-9H-CARBAZOL-9-YL)-3-(4-(3-(3,6-DICHLORO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL)PIPERAZIN-1-YL)PROPAN-2-OL: Contains additional carbazole moieties.
Uniqueness
1-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-3-(3,6-DICHLORO-9H-CARBAZOL-9-YL)PROPAN-2-OL is unique due to the presence of the chlorobenzenesulfonyl group, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C25H24Cl3N3O3S |
---|---|
Molecular Weight |
552.9 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol |
InChI |
InChI=1S/C25H24Cl3N3O3S/c26-17-1-5-21(6-2-17)35(33,34)30-11-9-29(10-12-30)15-20(32)16-31-24-7-3-18(27)13-22(24)23-14-19(28)4-8-25(23)31/h1-8,13-14,20,32H,9-12,15-16H2 |
InChI Key |
CVTAFAPREBBBRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)S(=O)(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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